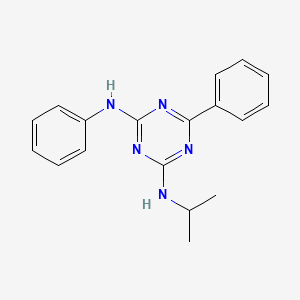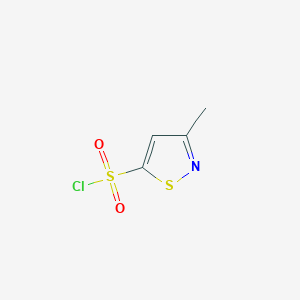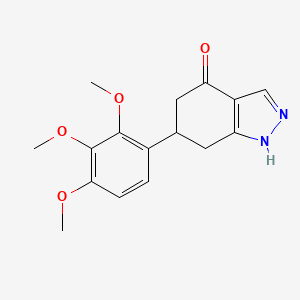![molecular formula C11H17N3O B1469721 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1239851-15-0](/img/structure/B1469721.png)
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Übersicht
Beschreibung
“4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” is a chemical compound with the molecular formula C11H17N3O . It belongs to the class of compounds known as 1,2,4-oxadiazoles .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 195.26 g/mol . Other properties such as boiling point, vapor pressure, and enthalpy of vaporization can be determined experimentally .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine derivatives have been synthesized and found to exhibit strong antimicrobial activity. A structure-activity study showed these compounds to be effective against both bacteria and fungi (Krolenko et al., 2016). Similarly, another study synthesizing similar derivatives also demonstrated significant antimicrobial properties (Vankadari et al., 2013).
Tuberculostatic Activity
Compounds with the this compound structure have shown tuberculostatic activity. This was demonstrated in a study where the minimum inhibiting concentrations (MIC) were within the range of 25 - 100 mg/ml, indicating potential for treating tuberculosis (Foks et al., 2004).
Anticancer Properties
Some derivatives of this compound have been evaluated for their potential as anticancer agents. A study synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids found them to exhibit promising anticancer properties (Rehman et al., 2018).
Antiproliferative Effects
A distinct class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides acting as tubulin inhibitors exhibited antiproliferative effects. This was confirmed through biochemical assays with pure tubulin and increased numbers of mitotic cells following treatment of a leukemia cell line (Krasavin et al., 2014).
Treatment of Alzheimer’s Disease
New N-substituted derivatives of this compound were synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, showing their validity as potential new drug candidates (Rehman et al., 2018).
Zukünftige Richtungen
The future directions for the research and development of “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and other 1,2,4-oxadiazole derivatives could involve exploring their potential applications in various fields, such as pharmaceuticals and drug discovery . Further studies could also focus on improving the synthesis methods and understanding the biological activities of these compounds .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the exact structure of the compound and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would depend on the specific biological target and the role of that target in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperidine derivatives, for example, are often well absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects would depend on the specific biological target and the compound’s mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses. Additionally, this compound can interact with transport proteins, influencing the transport of ions and molecules across cell membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in certain cancer cell lines, this compound has been found to inhibit cell proliferation by downregulating oncogenic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(15-14-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHXIWIKFHJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)


![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)




![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)

![1,2,3,4,4a,5-Hexahydrobenzo[b]pyrazino[1,2-d][1,4]diazepin-6(7H)-one dihydrochloride](/img/structure/B1469661.png)
